molecular formula C11H12N2O2 B2490604 6-Amino-3-(cyclopropylmethyl)-2,3-dihydro-1,3-benzoxazol-2-one CAS No. 1457420-33-5

6-Amino-3-(cyclopropylmethyl)-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No.: B2490604
CAS No.: 1457420-33-5
M. Wt: 204.229
InChI Key: YYYJCGRRDMDFPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-3-(cyclopropylmethyl)-2,3-dihydro-1,3-benzoxazol-2-one (CAS 1457420-33-5) is a high-purity heterocyclic compound of significant interest in modern chemical and pharmaceutical research. This unique molecule features a benzoxazolone core, a primary amine functional group at the 6-position, and a cyclopropylmethyl substitution on the ring nitrogen, creating a versatile scaffold with balanced physicochemical properties . The compound serves as a crucial synthetic intermediate for constructing more complex molecular architectures, particularly in drug discovery programs. Its structure-activity relationship (SAR) exploration potential is enhanced by the nucleophilic amino group, which allows for straightforward derivatization and structure diversification via amide coupling, reductive amination, or other conjugation chemistries . The presence of the cyclopropyl ring is a strategically important feature in medicinal chemistry, often employed to improve a molecule's metabolic stability, reduce susceptibility to oxidative metabolism, and fine-tune lipophilicity and spatial orientation for optimal target engagement . These characteristics make this building block exceptionally valuable for developing potential receptor modulators or enzyme inhibitors. With a molecular formula of C 11 H 12 N 2 O 2 and a molecular weight of 204.23 g/mol , it is typically supplied as a solid powder with a minimum purity of 95% (by HPLC) . This product is intended For Research Use Only (RUO) and is strictly for laboratory research applications. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and adhere to standard laboratory safety protocols, as the compound may cause skin and eye irritation and be harmful if swallowed or inhaled.

Properties

IUPAC Name

6-amino-3-(cyclopropylmethyl)-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c12-8-3-4-9-10(5-8)15-11(14)13(9)6-7-1-2-7/h3-5,7H,1-2,6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYYJCGRRDMDFPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C3=C(C=C(C=C3)N)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1457420-33-5
Record name 6-amino-3-(cyclopropylmethyl)-2,3-dihydro-1,3-benzoxazol-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-(cyclopropylmethyl)-2,3-dihydro-1,3-benzoxazol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with cyclopropylmethyl isocyanate, followed by cyclization to form the benzoxazole ring. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the cyclization process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-(cyclopropylmethyl)-2,3-dihydro-1,3-benzoxazol-2-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The benzoxazole ring can be reduced under hydrogenation conditions to form dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include nitro derivatives, dihydrobenzoxazoles, and various substituted benzoxazoles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Amino-3-(cyclopropylmethyl)-2,3-dihydro-1,3-benzoxazol-2-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-Amino-3-(cyclopropylmethyl)-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the benzoxazole ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Substituent Variations at the 3-Position

The 3-position of the benzoxazolone ring is critical for modulating physicochemical and pharmacological properties. Key analogs include:

Compound Name CAS Number Molecular Formula Substituent (3-position) Key Properties/Applications References
6-Amino-3-methyl-1,3-benzoxazol-2(3H)-one 99584-10-8 C₈H₈N₂O₂ Methyl Research chemical; higher solubility
6-Amino-3-(2-fluoroethyl)-... 1523412-62-5 C₉H₈FN₂O₂ 2-Fluoroethyl Enhanced polarity; potential CNS activity
6-Amino-3-[(3-methylphenyl)methyl]-... 1017120-20-5 C₁₅H₁₄N₂O₂ 3-Methylbenzyl Increased lipophilicity; safety precautions for handling
Chlorzoxazone 95-25-0 C₇H₄ClNO₂ Chlorine (5-position) FDA-approved muscle relaxant
6-Benzoyl-2,3-dihydro-1,3-benzoxazol-2-one N/A C₁₄H₉NO₃ Benzoyl (6-position) Synthetic intermediate; Friedel-Crafts acylation

Key Observations :

  • Cyclopropylmethyl vs. Methyl: The cyclopropyl group enhances metabolic stability due to its rigid, non-linear structure, which resists oxidative degradation compared to the flexible methyl group .
  • Benzyl vs. Benzoyl : The benzyl group in 3-(3-methylphenyl)methyl derivatives increases molecular weight (254.28 g/mol) and lipophilicity, while benzoyl derivatives are intermediates in synthesizing bioactive molecules .

Physicochemical Properties

  • Lipophilicity : Cyclopropylmethyl (LogP ~2.5 estimated) offers a balance between hydrophobicity and solubility, whereas 3-methylbenzyl derivatives (LogP ~3.0) may face solubility challenges .
  • Metabolic Stability : The cyclopropyl group’s resistance to cytochrome P450-mediated oxidation makes it advantageous in drug design compared to ethyl or benzyl groups .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for synthesizing 6-Amino-3-(cyclopropylmethyl)-2,3-dihydro-1,3-benzoxazol-2-one?

  • Methodological Answer : Synthesis typically involves cyclization reactions of substituted benzoxazolone precursors. For example, 5-amino-2,3-dihydro-1,3-benzoxazol-2-one derivatives (CAS 14733-77-8) are synthesized via condensation of o-aminophenol derivatives with carbonylating agents under controlled pH and temperature . The cyclopropane methyl group can be introduced via alkylation or nucleophilic substitution, requiring anhydrous conditions and catalysts like K₂CO₃. Reaction progress is monitored via TLC or HPLC.

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns and cyclopropane integration.
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., C₁₁H₁₁N₂O₂ requires exact mass 217.0872).
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .
  • X-ray Diffraction (XRD) : Single-crystal XRD resolves bond lengths and angles, though this requires high-quality crystals .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities of benzoxazolone derivatives?

  • Methodological Answer : Contradictions often arise from assay variability or structural modifications. Systematic approaches include:

  • Comparative Structure-Activity Relationship (SAR) Studies : Test this compound alongside analogs (e.g., 3-(4-fluorobenzyl) derivatives) to isolate substituent effects .
  • Binding Assays : Use radioligand displacement or surface plasmon resonance (SPR) to quantify affinity for targets like GABA receptors or COX enzymes .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts interactions with binding pockets, reconciling discrepancies between in vitro and in vivo data .

Q. What crystallographic methodologies are recommended for resolving the compound’s 3D structure?

  • Methodological Answer :

  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data.
  • Structure Solution : Employ SHELXD for phase determination via direct methods or experimental phasing (e.g., SAD/MAD) .
  • Refinement : SHELXL refines anisotropic displacement parameters and validates geometry via R-factor convergence (target R₁ < 0.05). ORTEP-3 visualizes thermal ellipsoids and intermolecular interactions (e.g., hydrogen bonds) .

Q. How can researchers address inconsistencies in solubility and stability data across studies?

  • Methodological Answer :

  • Solubility Profiling : Use shake-flask or HPLC-based methods in multiple solvents (e.g., DMSO, PBS) under controlled pH (2–9) and temperature (4–37°C).
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with LC-MS monitoring for hydrolysis or oxidation products.
  • Crystallinity Analysis : Compare amorphous vs. crystalline forms via XRD, as crystallinity impacts solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.